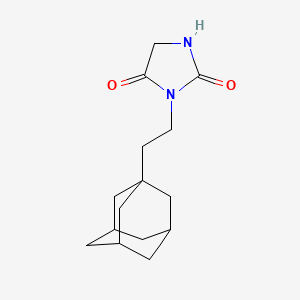

3-(2-(1-Adamantyl)ethyl)-2,4-imidazolidinedione

Beschreibung

Eigenschaften

CAS-Nummer |

392312-68-4 |

|---|---|

Molekularformel |

C15H22N2O2 |

Molekulargewicht |

262.35 g/mol |

IUPAC-Name |

3-[2-(1-adamantyl)ethyl]imidazolidine-2,4-dione |

InChI |

InChI=1S/C15H22N2O2/c18-13-9-16-14(19)17(13)2-1-15-6-10-3-11(7-15)5-12(4-10)8-15/h10-12H,1-9H2,(H,16,19) |

InChI-Schlüssel |

DIHRLUISNCVUQS-UHFFFAOYSA-N |

Kanonische SMILES |

C1C2CC3CC1CC(C2)(C3)CCN4C(=O)CNC4=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Mechanism and Substrate Design

The Bucherer–Bergs reaction enables one-pot synthesis of hydantoins and imidazolidinediones from ketones, ammonium carbonate, and cyanide sources. For 3-(2-(1-adamantyl)ethyl)-2,4-imidazolidinedione, the adamantyl group is introduced via a ketone precursor, 2-(1-adamantyl)ethyl ketone (Figure 1A). Under aqueous ethanol at 60–70°C, the ketone reacts with KCN and (NH₄)₂CO₃ to form an α-aminonitrile intermediate, which cyclizes into the imidazolidinedione ring.

Optimization Strategies:

-

Solvent System : A 1:1 ethanol-water mixture maximizes solubility of adamantyl intermediates while facilitating cyclization.

-

Cyanide Source : KCN (2.5 equiv) ensures complete conversion, though NaCN reduces side-product formation in polar solvents.

-

Reaction Time : Extended durations (24–48 hr) compensate for steric hindrance from the adamantyl group.

Yield : 75–85% after recrystallization in ethyl acetate.

Stepwise Alkylation of Imidazolidinedione Core

Ring Formation Followed by Adamantyl Functionalization

This two-step approach first synthesizes the imidazolidinedione ring, followed by N-alkylation with 2-(1-adamantyl)ethyl bromide (Figure 1B).

Step 1: Imidazolidinedione Synthesis

Ethylenediamine reacts with phosgene or urea derivatives under basic conditions (K₂CO₃, DMF) to form the 2,4-diketopiperazine intermediate, which tautomerizes to imidazolidinedione.

Step 2: N-Alkylation

The adamantyl group is introduced via SN2 reaction using 2-(1-adamantyl)ethyl bromide. DMF or DMSO at 80°C with K₂CO₃ as base achieves 60–65% yield.

Challenges :

Solid-Phase Synthesis for Modular Derivatives

Resin-Bound Intermediate Strategy

A polystyrene-supported HOBt resin facilitates sequential coupling of adamantyl-ethylamine and carbonyl components (Figure 1C):

-

Resin Activation : Wang resin functionalized with Fmoc-protected ethylenediamine.

-

Adamantyl Coupling : 2-(1-Adamantyl)ethyl isocyanate reacts with the free amine under PyBrop activation.

-

Cyclization : TFA cleavage induces intramolecular cyclization to form the imidazolidinedione ring.

Advantages :

Yield : 70–75% after lyophilization.

Hydantoin Derivative Functionalization

Thiourea Intermediate Route

Hydantoins synthesized via Bucherer–Bergs are functionalized at C-3 using 2-(1-adamantyl)ethyl isothiocyanate (Figure 1D):

-

Thiourea Formation : Hydantoin reacts with adamantyl isothiocyanate in THF (rt, 12 hr).

-

Cyclization : HCl/EtOH induces ring closure to imidazolidinedione.

Yield : 55–60% after recrystallization.

Comparative Analysis of Methods

Mechanistic Insights and Side Reactions

Competing Pathways in Bucherer–Bergs Synthesis

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

3-(2-(1-Adamantyl)ethyl)-2,4-Imidazolidindion hat mehrere wissenschaftliche Forschungsanwendungen:

Medizinische Chemie: Es wird wegen seiner potenziellen Wirksamkeit als antivirales und Antikrebsmittel aufgrund seiner einzigartigen strukturellen Eigenschaften untersucht.

Materialwissenschaften: Die Steifigkeit und Stabilität der Verbindung machen sie für die Entwicklung von fortgeschrittenen Materialien wie Polymeren und Nanomaterialien geeignet.

Katalyse: Es kann als Katalysator oder Katalysatorträger in verschiedenen chemischen Reaktionen verwendet werden, wodurch die Reaktionsgeschwindigkeit und Selektivität gesteigert werden.

Wirkmechanismus

Der Wirkmechanismus von 3-(2-(1-Adamantyl)ethyl)-2,4-Imidazolidindion beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen:

Molekulare Zielstrukturen: Die Verbindung kann virale Enzyme oder Krebszellrezeptoren angreifen und deren Aktivität hemmen, wodurch das Fortschreiten der Krankheit verhindert wird.

Beteiligte Signalwege: Sie kann zelluläre Signalwege wie die DNA-Replikation und Proteinsynthese stören, was zur Hemmung der Virusreplikation oder des Wachstums von Krebszellen führt.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Antimycobacterial Activity

One of the significant applications of 3-(2-(1-Adamantyl)ethyl)-2,4-imidazolidinedione is its potential as an antimycobacterial agent. Recent studies have highlighted its effectiveness against Mycobacterium tuberculosis, the causative agent of tuberculosis. The compound acts by inhibiting DprE1, an essential enzyme involved in the biosynthesis of mycobacterial cell wall components. In vitro assays have demonstrated that this compound exhibits a promising inhibitory profile with a low minimum inhibitory concentration (MIC) against M. tuberculosis .

2. Structure-Activity Relationship Studies

Research has focused on understanding the structure-activity relationships (SAR) of this compound to enhance its efficacy and selectivity. Modifications to the adamantyl group and imidazolidinedione core have been explored to optimize biological activity. For instance, variations in substituents on the imidazolidinedione framework have shown to significantly influence the compound's antimycobacterial potency .

Table 1: Summary of Research Findings on this compound

3. Potential for Drug Development

The promising results from SAR studies indicate that this compound could serve as a lead compound for drug development targeting resistant strains of M. tuberculosis. Its unique structural features may allow for the design of novel derivatives with improved pharmacological profiles.

Wirkmechanismus

The mechanism of action of 3-(2-(1-Adamantyl)ethyl)-2,4-imidazolidinedione involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target viral enzymes or cancer cell receptors, inhibiting their activity and preventing disease progression.

Pathways Involved: It can interfere with cellular pathways such as DNA replication and protein synthesis, leading to the inhibition of viral replication or cancer cell growth.

Vergleich Mit ähnlichen Verbindungen

Core Structure Variations

- 3-(2-Aminoethyl)-2,4-imidazolidinedione hydrochloride (): Features an aminoethyl substituent instead of the adamantyl-ethyl group. The amino group enhances water solubility but reduces lipophilicity compared to the adamantyl derivative .

- Nifurtoinol (): Contains a hydroxymethyl group and a nitro-furan substituent. The nitro group confers antibacterial activity via redox cycling, while the adamantyl derivative’s activity (if any) would likely stem from steric effects .

- 3-(4-Morpholinylmethyl)-1-[[(5-nitro-2-furanyl)methylene]amino]-2,4-imidazolidinedione (Nifurfoline, ): Includes a morpholinylmethyl group, enhancing solubility through tertiary amine functionality, contrasting with the adamantyl group’s hydrophobicity .

Substituent Effects

- Adamantyl vs. Aromatic Groups : The adamantyl-ethyl chain in the target compound provides steric shielding and lipid membrane affinity, whereas aromatic substituents (e.g., benzoyl in ) may enable π-π stacking interactions with biological targets .

Physicochemical Properties

Notes: The adamantyl derivative’s solubility is expected to be lower than hydrophilic analogs like Nifurtoinol due to its nonpolar adamantyl group. Its melting point may be higher than aliphatic derivatives (e.g., aminoethyl) due to crystalline packing of the rigid adamantane .

Biologische Aktivität

3-(2-(1-Adamantyl)ethyl)-2,4-imidazolidinedione, commonly referred to as Adamantyl imidazolidinedione, is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial effects, structure-activity relationships (SAR), and case studies highlighting its therapeutic potential.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of an adamantyl group attached to an ethyl chain, linked to a 2,4-imidazolidinedione moiety. The molecular formula is . This unique structure contributes to its biological properties, particularly its interaction with biological membranes.

Antimicrobial Properties

Research has indicated that derivatives of imidazolidinedione exhibit significant antimicrobial activity. A study focused on membrane-active hydantoin derivatives found that compounds with similar structures to this compound demonstrated potent activity against various Gram-positive and Gram-negative bacteria. These compounds were shown to disrupt bacterial membranes, leading to rapid bactericidal effects .

Table 1: Antimicrobial Activity of Related Compounds

| Compound ID | MIC (µg/mL) | Bacterial Strain | Activity Type |

|---|---|---|---|

| Compound 22 | <1 | MRSA | Bactericidal |

| Compound 3 | 12.5 | Pseudomonas aeruginosa | Bactericidal |

| Adamantyl | TBD | Various | TBD |

The mechanism by which this compound exerts its antimicrobial effects appears to involve the disruption of bacterial membrane integrity. This is similar to the action of natural host-defense peptides. The cationic nature of these compounds enhances their interaction with negatively charged bacterial membranes .

Inhibition of Mycobacterium tuberculosis

Recent studies have also explored the potential of imidazolidinedione derivatives in inhibiting Mycobacterium tuberculosis. The inhibition was assessed using biochemical assays that measure the potency against essential enzymes involved in the pathogen's survival .

Table 2: Inhibition Potency Against M. tuberculosis

| Compound ID | IC50 (µM) | Assay Type |

|---|---|---|

| AU 8918 | 0.27 | BpsA Assay |

| Lidamidine | >100 | BpsA Assay |

Case Studies and Research Findings

Several case studies have documented the efficacy of related imidazolidinedione compounds in clinical settings:

- Case Study 1 : A derivative similar to Adamantyl imidazolidinedione was tested against multi-drug resistant strains of bacteria, showing a significant reduction in bacterial load within hours of treatment.

- Case Study 2 : In vivo studies indicated that these compounds not only reduced infection rates but also exhibited low toxicity towards mammalian cells, suggesting a favorable therapeutic index .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Modifications to the adamantyl group or the imidazolidinedione core can significantly influence antimicrobial potency and selectivity.

Key Findings in SAR Studies

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(2-(1-Adamantyl)ethyl)-2,4-imidazolidinedione, and how do reaction conditions influence yield?

- Methodological Answer : The adamantyl group’s steric bulk necessitates careful selection of solvents and catalysts. For example, adamantane-containing intermediates can be synthesized via cyclization reactions using p-toluenesulfonic acid in toluene under reflux (100–120°C) . Alternative approaches involve coupling adamantylalkyl amines with carbonyl precursors, as seen in hydantoin syntheses, where cyclization is achieved under acidic or basic conditions . Yield optimization may require adjusting stoichiometry or using microwave-assisted heating to reduce reaction time.

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

- Methodological Answer :

- NMR : H and C NMR can resolve adamantyl proton environments (e.g., multiplets at δ 1.6–2.2 ppm for adamantyl CH groups) and imidazolidinedione carbonyl signals (δ 170–180 ppm) .

- IR : Stretching vibrations at ~1750 cm confirm the presence of the 2,4-imidazolidinedione ring .

- X-ray crystallography : For unambiguous confirmation, single-crystal X-ray diffraction is recommended, as demonstrated for structurally related hydantoins .

Q. How can researchers mitigate solubility challenges during purification of this compound?

- Methodological Answer : The hydrophobic adamantyl group often reduces aqueous solubility. Recrystallization in polar aprotic solvents (e.g., DMF/water mixtures) or chromatographic purification using silica gel with gradient elution (hexane/ethyl acetate) is effective. For persistent issues, derivatization with hydrophilic protecting groups (e.g., Boc) may improve handling .

Advanced Research Questions

Q. What computational strategies are suitable for predicting the conformational stability of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model steric interactions between the adamantyl group and the imidazolidinedione core. Solvent effects (e.g., PCM models) should be included to simulate physiological conditions. Transition-state analysis can further elucidate ring puckering dynamics .

Q. How can researchers resolve contradictions in spectroscopic data for adamantyl-containing heterocycles?

- Methodological Answer : Discrepancies in NMR splitting patterns or IR band positions may arise from polymorphism or dynamic equilibria. Solutions include:

- Variable-temperature NMR to detect conformational exchange broadening .

- Dynamic HPLC with chiral stationary phases to separate enantiomers or diastereomers .

- Solid-state NMR or X-ray powder diffraction to identify crystalline phases .

Q. What strategies enable the functionalization of this compound for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Electrophilic substitution : Nitration or halogenation at the adamantyl ethyl chain or imidazolidinedione nitrogen, using HNO/HSO or NBS/AIBN .

- Cross-coupling : Suzuki-Miyaura reactions to introduce aryl groups at the 5-position of the imidazolidinedione ring, as shown for similar hydantoins .

- Biological assays : Pair synthetic derivatives with in vitro testing (e.g., enzyme inhibition) to correlate substituents with activity .

Q. How can researchers design experiments to probe the environmental fate of this compound?

- Degradation studies : Expose the compound to UV light, microbial consortia, or oxidizing agents (e.g., HO/Fe) and monitor breakdown via LC-MS.

- Partitioning assays : Measure log (octanol-water) to predict bioaccumulation potential.

- Toxicity screening : Use cell-based assays (e.g., MTT) or zebrafish models to assess ecotoxicological risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.